molecular formula C19H22N4O B2637453 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612522-79-9

1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2637453
CAS No.: 612522-79-9
M. Wt: 322.412
InChI Key: BIXTYPYXQPLIQX-UHFFFAOYSA-N
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Description

1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative featuring:

  • A 3-propyl group at position 2.
  • A carbonitrile moiety at position 3.
  • A 4-hydroxybutylamino substituent at position 1.

This compound belongs to a class of heterocyclic agents studied for their antimicrobial activity, particularly against tuberculosis (TB) and multidrug-resistant TB (MDR-TB) . Its structure is distinguished by the hydrophilic 4-hydroxybutyl chain, which may enhance solubility and pharmacokinetic properties compared to alkyl or aryl-substituted analogs.

Properties

IUPAC Name

1-(4-hydroxybutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-2-7-14-12-18(21-10-5-6-11-24)23-17-9-4-3-8-16(17)22-19(23)15(14)13-20/h3-4,8-9,12,21,24H,2,5-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXTYPYXQPLIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCCCO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxybutyl group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of pyrido[1,2-a]benzimidazole derivatives, including compounds similar to 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile. A notable study synthesized a series of these derivatives and evaluated their efficacy against Plasmodium berghei in a mouse model. One derivative demonstrated a significant reduction in parasitemia (95%) when administered at a dose of 50 mg/kg, indicating strong in vivo antimalarial activity . The rapid metabolism of these compounds suggests that their active metabolites contribute to their effectiveness.

Hepatitis C Virus Inhibition

Benzimidazole derivatives have shown promise as inhibitors of the hepatitis C virus (HCV). A review of recent literature indicated that certain benzimidazole analogues exhibit potent inhibitory effects on HCV non-structural proteins, with effective concentrations (EC50 values) in the low nanomolar range . While specific data on 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is limited, its structural similarities to active derivatives suggest potential antiviral applications.

Anti-inflammatory Properties

Benzimidazole compounds are also recognized for their anti-inflammatory properties. In various studies, derivatives have been shown to inhibit nitric oxide production and reduce edema in animal models . Compounds structurally related to 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile may exhibit similar effects due to shared pharmacophores.

Antiulcer Activity

The antiulcer activity of benzimidazole derivatives is well-documented. Several studies have reported that these compounds can inhibit gastric acid secretion and reduce ulcer formation in animal models . For instance, new synthetic derivatives have demonstrated comparable or superior antiulcerogenic effects compared to established treatments like omeprazole. The mechanism often involves inhibition of the H+/K+-ATPase enzyme.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of benzimidazole derivatives. Research indicates that modifications at specific positions on the benzimidazole ring can significantly affect biological activity . This insight is essential for designing more effective analogues of 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile.

Table 1: Summary of Biological Activities

Activity TypeCompoundModel/Method UsedResults
AntimalarialPyrido[1,2-a]benzimidazolePlasmodium berghei mouse model95% reduction in parasitemia
HCV InhibitionBenzimidazole DerivativeIn vitro assaysEC50 values in low nanomolar range
Anti-inflammatoryVarious BenzimidazolesEdema modelsSignificant reduction in edema
AntiulcerBenzimidazole DerivativeGastric ulcer modelsComparable efficacy to omeprazole

Case Study: Antimalarial Efficacy

In a study conducted by researchers investigating antimalarial compounds, a derivative similar to 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile was administered orally at varying doses. The results indicated a dose-dependent reduction in parasitemia and an increase in survival rates among treated mice compared to controls. This underscores the potential for further development into therapeutic agents against malaria .

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable compound for therapeutic research .

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

Key structural differences among analogs lie in the substituents at positions 1 and 2, as well as the presence of oxo groups. Below is a comparative analysis:

Compound Name (CAS No.) Position 1 Substituent Position 2 Substituent Oxo Group Molecular Formula Molecular Weight
Target Compound 4-Hydroxybutylamino None No C19H23N5O* ~337.43
1-(3-Hydroxypropylamino)-3-propyl-... (612522-81-3) 3-Hydroxypropylamino None No C18H20N4O 308.38
1-(Isobutylamino)-3-propyl-... (612523-12-3) Isobutylamino None No C19H23N5 321.43
1-{[2-(Dimethylamino)ethyl]amino}-3-propyl-... (384798-18-9) 2-(Dimethylamino)ethylamino None No C19H23N5 321.43
3-Methyl-1-oxo-2-phenyl-... (3s) - Phenyl Yes (C1) C19H13N3O 300.11
2-Benzyl-3-methyl-1-oxo-... (3v) - Benzyl Yes (C1) C20H15N3O 314.13

*Note: The molecular formula and weight of the target compound are inferred from structural analogs (e.g., ).

Biological Activity

1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H18_{18}N4_{4}O
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

This structure incorporates a pyrido-benzimidazole framework, which is significant for its biological activity.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain benzimidazole derivatives inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been well documented. In vitro studies have shown that compounds with a benzimidazole core exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to our compound have shown minimum inhibitory concentrations (MICs) ranging from 12.5 μg/ml to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are also noteworthy. These compounds have been reported to inhibit nitric oxide production and pro-inflammatory cytokine release in macrophages, suggesting their potential use in treating inflammatory diseases .

The biological activity of 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is believed to stem from its ability to interact with specific molecular targets:

  • Fibroblast Growth Factor Receptors (FGFRs) : Inhibition of FGFRs has been linked to reduced tumor growth and metastasis .
  • Enzymatic Targets : The compound may also act as an inhibitor of enzymes involved in cellular signaling pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

StudyFindings
Kathrotiya et al., 2013Synthesized indole-based pyrido[1,2-a]benzimidazole derivatives showing significant antibacterial activity (MIC = 50 μg/ml against S. typhi) .
Birajdar et al., 2013Reported moderate to good activity of benzimidazole derivatives against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
Recent Pharmacological ReviewSummarized the broad-spectrum pharmacological properties of benzimidazole derivatives, emphasizing their potential in treating various diseases including cancer and infections .

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